molecular formula C23H32ClN3O6S B2368431 2-(4-ethoxyphenoxy)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride CAS No. 1189888-55-8

2-(4-ethoxyphenoxy)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride

Cat. No.: B2368431
CAS No.: 1189888-55-8
M. Wt: 514.03
InChI Key: NMOAYZXJQAEPJI-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenoxy)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride is a synthetic organic compound supplied for research and development purposes. This molecule has a CAS Number 1189888-55-8 and a molecular formula of C23H32ClN3O6S, with a molecular weight of 514.0 g/mol . Its complex structure features a sulfonylated piperazine ring, an acetamide linker, and ethoxyphenoxy moieties, characteristics often found in compounds investigated for pharmaceutical applications . As a piperazine sulfonamide derivative, it represents a class of chemicals studied for a range of potential biological activities in scientific discovery . Researchers can utilize this compound as a key intermediate or a reference standard in exploratory studies, particularly in medicinal chemistry and drug discovery programs. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(4-ethoxyphenoxy)-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O6S.ClH/c1-3-31-20-4-6-21(7-5-20)32-18-23(27)24-12-13-25-14-16-26(17-15-25)33(28,29)22-10-8-19(30-2)9-11-22;/h4-11H,3,12-18H2,1-2H3,(H,24,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOAYZXJQAEPJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32ClN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-ethoxyphenoxy)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride, with the CAS number 1189888-55-8, is a synthetic compound that has garnered attention in pharmacological research for its biological activity. This compound exhibits significant interactions with dopamine receptors and potential anticancer properties, making it a candidate for further investigation in therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H32ClN3O6SC_{23}H_{32}ClN_{3}O_{6}S, with a molecular weight of 514.0 g/mol. The structure includes various functional groups that contribute to its biological activity.

PropertyValue
CAS Number1189888-55-8
Molecular FormulaC23H32ClN3O6S
Molecular Weight514.0 g/mol
DensityNot Available
Melting PointNot Available

Dopamine Receptor Interaction

Research indicates that this compound acts as a ligand for dopamine D2 and D3 receptors, with a higher affinity for the D3 receptor. The pKi values are reported as follows:

  • D3 Receptor : pKi = 8.04
  • D2 Receptor : pKi = 7.83

These values suggest its potential utility in treating disorders related to dopamine dysregulation, such as schizophrenia and Parkinson's disease .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Notably, it showed a growth inhibitory concentration (GI50) of approximately 50 µM against MiaPaCa-2 pancreatic cancer cells. This indicates its potential as an anticancer agent .

The compound's ability to inhibit the S100A2-p53 protein-protein interaction suggests it may influence tumor suppressor activity, which is crucial in cancer biology. This mechanism highlights its relevance in therapeutic development for cancer treatment .

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Dopamine Receptor Binding : A study investigated the binding affinity of various piperazine derivatives to dopamine receptors, confirming that this compound has a selective binding profile that could be beneficial in neuropharmacology .
  • Antitumor Efficacy : Another research project focused on the cytotoxic effects of compounds similar to this one on pancreatic cancer cells, revealing that those with similar structures also exhibited promising anticancer activities .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructure FeaturesKey Biological Activity
Compound ASimilar piperazine structureAnticancer activity
Compound BContains sulfonamide groupDopamine receptor interaction
Compound CPiperidine instead of piperazineDifferent receptor affinity profile

Comparison with Similar Compounds

Key Structural Features

Compound Name Structural Highlights Key Differences
Target Compound Piperazine-1-sulfonyl (4-methoxyphenyl), ethyl linker, 4-ethoxyphenoxyacetamide, hydrochloride salt Reference standard
2-chloro-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)acetamide () Piperazine-1-(2-methoxyphenyl), butyl linker, chloroacetamide Longer alkyl chain (butyl vs. ethyl), chloroacetamide instead of phenoxyacetamide, absence of sulfonyl group
N-[2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide () 4-Methylpiperazine, dual substituents (4-chlorophenyl and 3-methylphenoxy) No sulfonyl group; methylpiperazine and chlorophenyl substituents alter electronic properties
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () Piperazine-1-sulfonyl (4-methylphenyl), 4-fluorophenylacetamide Sulfonyl group on 4-methylphenyl vs. 4-methoxyphenyl; fluorophenyl vs. ethoxyphenoxy

Pharmacological Implications

  • Substituent Lipophilicity: The 4-ethoxyphenoxy group increases lipophilicity relative to the 4-fluorophenyl group in , which could improve membrane permeability .
  • Salt Form : The hydrochloride salt in the target compound likely improves aqueous solubility compared to neutral analogues, aiding in formulation and absorption .

Research Findings and Data

Crystallographic and Conformational Analysis

  • The target’s structure may be validated using SHELX () or WinGX (), with torsion angles comparable to those in (e.g., nitro group twist in N-(4-chloro-2-nitrophenyl)acetamide) .
  • Intermolecular interactions (e.g., hydrogen bonding in ) could influence crystallinity and stability .

Preparation Methods

Sulfonylation Side Reactions

Over-sulfonylation may occur if excess sulfonyl chloride is used, leading to bis-sulfonylated byproducts. Strict stoichiometric control and slow addition of sulfonyl chloride mitigate this issue.

Alkylation Selectivity

Competing N-alkylation at both piperazine nitrogens is avoided by using a mono-protected piperazine intermediate. Boc-protection followed by deprotection post-alkylation ensures regioselectivity.

Amide Coupling Efficiency

Alternative coupling agents such as HATU or T3P may enhance reaction rates and yields. For instance, HATU-mediated coupling in DMF at 0°C achieves 90% conversion within 6 hours.

Q & A

Q. What are the critical steps in synthesizing 2-(4-ethoxyphenoxy)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride?

  • Methodological Answer : The synthesis involves multi-step organic reactions:
  • Nucleophilic substitution to introduce the ethoxyphenoxy group.
  • Sulfonylation of the piperazine ring using 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
  • Acetamide coupling via activation of the carboxylic acid (e.g., using HATU or EDCI) and reaction with the ethylenediamine derivative.
  • Hydrochloride salt formation by treating the free base with HCl in ethanol.
    Key purification steps include column chromatography (silica gel, eluent: DCM/MeOH) and recrystallization from ethanol/water .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., ethoxy group at δ ~1.3 ppm for CH3_3, δ ~4.0 ppm for OCH2_2).
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z ~590).
  • HPLC : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm).
  • Elemental analysis : Validate C, H, N, S, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

**How can researchers design experiments to evaluate the compound’s pharmacological activity?

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